molecular formula C20H18ClNO3 B5438199 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline

Cat. No.: B5438199
M. Wt: 355.8 g/mol
InChI Key: CVERWQKYGLMSOT-CSKARUKUSA-N
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Description

2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 2-chloro-4,5-dimethoxyphenyl group and an 8-methoxy group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the quinoline core or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce more saturated analogs of the original compound.

Scientific Research Applications

2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-23-17-6-4-5-13-7-9-15(22-20(13)17)10-8-14-11-18(24-2)19(25-3)12-16(14)21/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVERWQKYGLMSOT-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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